molecular formula C9H8BrF3O B15315870 4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene

4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene

Cat. No.: B15315870
M. Wt: 269.06 g/mol
InChI Key: AIUWYIJNJFYDTP-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, methoxymethyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene typically involves the bromination of 2-(methoxymethyl)-1-(trifluoromethyl)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium amide (NaNH2) in liquid ammonia for amination.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium for oxidation of the methoxymethyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the trifluoromethyl group.

Major Products

    Substitution: Formation of 4-amino-2-(methoxymethyl)-1-(trifluoromethyl)benzene.

    Oxidation: Formation of 4-bromo-2-(formylmethyl)-1-(trifluoromethyl)benzene.

    Reduction: Formation of 4-bromo-2-(methoxymethyl)-1-methylbenzene.

Scientific Research Applications

4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects are mediated by its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(methoxymethyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(Methoxymethyl)-1-(trifluoromethyl)benzene: Lacks the bromine atom, affecting its ability to undergo substitution reactions.

    4-Bromo-1-(trifluoromethyl)benzene: Lacks the methoxymethyl group, influencing its solubility and reactivity.

Uniqueness

4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene is unique due to the combination of bromine, methoxymethyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidative conditions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H8BrF3O

Molecular Weight

269.06 g/mol

IUPAC Name

4-bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8BrF3O/c1-14-5-6-4-7(10)2-3-8(6)9(11,12)13/h2-4H,5H2,1H3

InChI Key

AIUWYIJNJFYDTP-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=C1)Br)C(F)(F)F

Origin of Product

United States

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